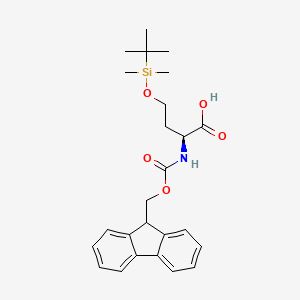

O-(tert-butildimetilsilil)-N-Fmoc-L-homoserina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine” is a modified amino acid. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amine group. The “tert-Butyldimethylsilyl” part is a silyl ether protecting group often used to protect alcohol groups .

Synthesis Analysis

While specific synthesis methods for “O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine” are not available, the synthesis of similar compounds typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and Fmoc-OSu for the introduction of the protecting groups .

Aplicaciones Científicas De Investigación

Síntesis de Oligoribonucleótidos

Este compuesto se usa en la síntesis de oligoribonucleótidos sobre soporte sólido por medio de sintetizadores de ADN automatizados . El proceso implica el uso de fosforamiditos de ribonucleósidos 5′-O-dimetoxitritil-2′-O-tert-butildimetilsilil-3′-O-(2-cianoetil-N,N-diisopropil) -protegidos con amina exocíclica en combinación con el 5-etiltio-1H-tetra-zol ácido (SET, pKa = 4.28) como activador .

Desprotección de Oligoribonucleótidos Sintéticos

El compuesto también se usa en la desprotección de grupos protectores de fosfato lábiles a las bases y de nucleobases, y grupos protectores 2′-O-(tert-butildimetilsilil) lábiles a los fluoruros de oligoribonucleótidos sintéticos crudos . Este proceso se puede lograr fácilmente utilizando los fosforamiditos de ribonucleósidos 5′-O-dimetoxitritil-2′-O-tert-butildimetilsilil-3′-O-(2-cianoetil-N,N-diisopropil) -protegidos con amina exocíclica .

O-Sililación Asistida por Microondas

Se informa un procedimiento único, limpio, de buen rendimiento y respetuoso con el medio ambiente, asistido por microondas, para la O-sililación de la uridina con cloruro de tert-butildimetilsililo (TBDMSCl), 1,8-Diazabiciclo(5.4.0)undec-7-eno (DBU) y nitrato de potasio como catalizador en condiciones sin disolvente . Este proceso se considera una mejora significativa en el proceso de desprotección .

Desprotección de Éter de Sililo

La desprotección posterior del éter de sililo se logra con una resina ácida reutilizable mediante irradiación de microondas . Ambos protocolos de sililación y desililación se han aplicado a un panel de alcoholes de interés farmacéutico .

Síntesis de Ácidos Hidroxámicos

La O-(tert-butildimetilsilil)hidroxilamina se utiliza para inducir la escisión, durante la síntesis en fase sólida de ácidos hidroxámicos . También encuentra sus usos como aditivo químico y un intermedio .

Mecanismo De Acción

Target of Action

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is a chemical compound used in the synthesis of peptides and proteins. It is primarily targeted towards the formation of peptide bonds, which are the primary structural components of proteins .

Mode of Action

The compound O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine acts as a protecting group in peptide synthesis. It protects the hydroxyl group during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond . The tert-butyldimethylsilyl (TBDMS) group is particularly stable, making it an effective protecting group .

Biochemical Pathways

In the biochemical pathway of peptide synthesis, O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine plays a crucial role. It is involved in the formation of peptide bonds, which are essential for the structure and function of proteins. The compound’s role in these pathways ensures the correct assembly of amino acids into proteins .

Pharmacokinetics

The pharmacokinetics of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine are largely dependent on its use in a laboratory settingIts stability and reactivity are crucial for its effectiveness as a protecting group .

Result of Action

The result of the action of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is the successful synthesis of peptides and proteins. By protecting the hydroxyl group during synthesis, it ensures the correct formation of peptide bonds and prevents unwanted side reactions. This leads to the successful production of the desired peptide or protein .

Action Environment

The action of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is influenced by various environmental factors. For instance, it is sensitive to moisture, requiring storage in a cool, dry, and well-ventilated condition . Additionally, the compound’s reactivity can be influenced by the pH and temperature of the reaction environment. Understanding these factors is crucial for optimizing the conditions for peptide synthesis .

Propiedades

IUPAC Name |

(2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO5Si/c1-25(2,3)32(4,5)31-15-14-22(23(27)28)26-24(29)30-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVNYIRAWWXDCG-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2541482.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)